2-(3-Chlorophenylthio)acetic acid
Overview
Description
Scientific Research Applications
Immunostimulatory Activity
A study explored the immunostimulatory activity of a closely related compound, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo[3,2-α]-benzimidazole-2-acetic acid, showing its potential in enhancing primary and secondary anti-SRBC responses and increasing survival in leukemia-bearing mice, suggesting potential immunological benefits in therapeutic applications (Tagliabue et al., 1978).
Spectral and Adsorption Studies
Research into water-soluble polythiophene carboxylic acids and their derivatives, including studies on their titration behavior, spectral transitions, and adsorption thermodynamics, provides insights into the chemical properties and potential environmental applications of related compounds (Kim et al., 1999); (A. Khan & T. Akhtar, 2011).
Water Purification
A pivotal study demonstrates the use of near-U.V. illuminated suspensions of titanium dioxide for the purification of water containing various organic compounds, including chlorophenols, highlighting the potential for environmental remediation technologies (R. W. Matthews, 1990).
Sensor Development
Innovative approaches in sensor technology have led to the development of imprinted polymer-based sensor systems for herbicides, demonstrating the specificity and potential for environmental monitoring of phenoxyacetic acid derivatives (S. Kröger et al., 1999).
Environmental Impact Studies
Investigations into the environmental impact of phenoxyherbicides and chlorophenols, including studies on their toxicity to non-target organisms and potential for causing soft tissue sarcoma, provide critical information for the safe use and regulation of these chemicals (A. C. K. Benli et al., 2007); (A. Smith et al., 1984).
Adsorption and Degradation
Further research on the adsorption and degradation mechanisms of phenoxyacetic acid herbicides, such as 2,4-D, offers insights into environmental detoxification and the design of more efficient water treatment processes (Z. Aksu & E. Kabasakal, 2004); (A. Dargahi et al., 2019).
properties
IUPAC Name |
2-(3-chlorophenyl)sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOKVFCLFRLSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406151 | |
Record name | 2-(3-chlorophenylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3996-38-1 | |
Record name | 2-(3-chlorophenylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.